

Application of Pentadecanoic Acid (C15:0) in Cardiovascular Disease Research

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Compound of Interest

Compound Name: C15-Ceramide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

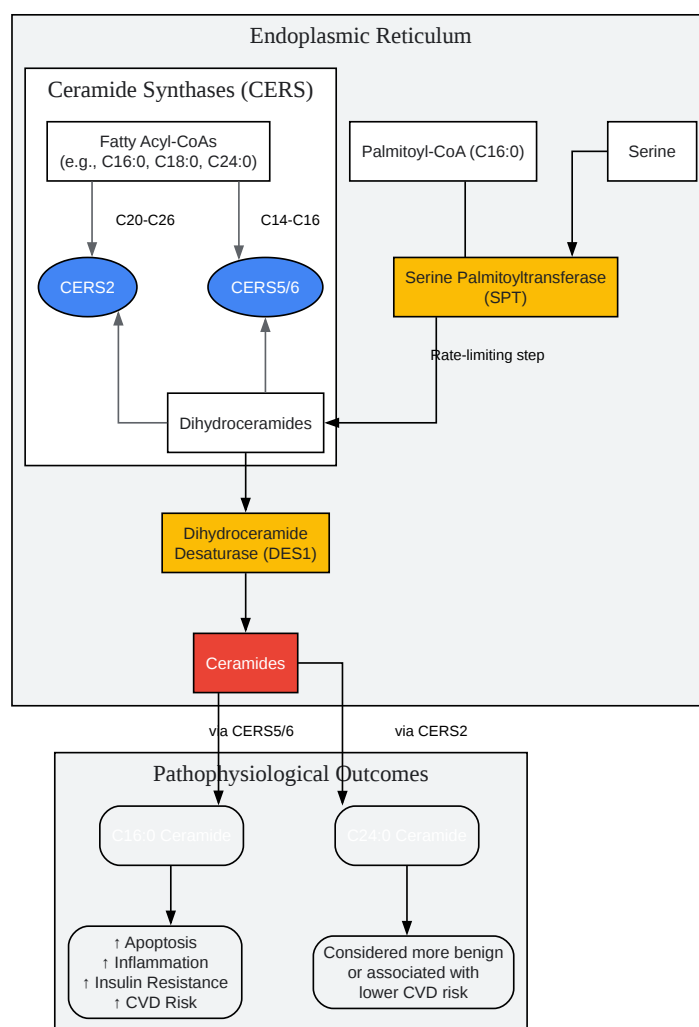
While the query specified **C15-Ceramide**, a comprehensive review of current scientific literature reveals a significant focus on the C15:0 fatty acid (Pentadecanoic acid) for its beneficial roles in cardiovascular health. A ceramide is a lipid composed of a sphingosine backbone linked to a fatty acid; thus, a **C15-Ceramide** would incorporate a 15-carbon fatty acid. However, research on this specific ceramide in cardiovascular disease (CVD) is sparse.

Conversely, there is a robust and growing body of evidence indicating that the odd-chain saturated fatty acid Pentadecanoic acid (C15:0) is associated with improved cardiovascular outcomes.^{[1][2]} This stands in contrast to the well-documented detrimental effects of even-chain ceramides, such as C16:0 and C18:0 ceramides, which are linked to apoptosis, inflammation, insulin resistance, and are considered independent risk factors for adverse cardiovascular events.^{[3][4][5]}

These application notes will therefore focus on the scientifically prominent Pentadecanoic acid (C15:0), providing context on general ceramide metabolism to highlight the critical differences based on fatty acid chain length.

General Ceramide Synthesis Pathway

The biological impact of a ceramide is heavily dependent on the length of its fatty acid chain, which is incorporated by a family of enzymes called Ceramide Synthases (CerS). The diagram below illustrates the general de novo synthesis pathway, showing how different fatty acids result in distinct ceramide species with differing pathological roles.



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Caption: De novo ceramide synthesis pathway highlighting the role of Ceramide Synthases (CerS).

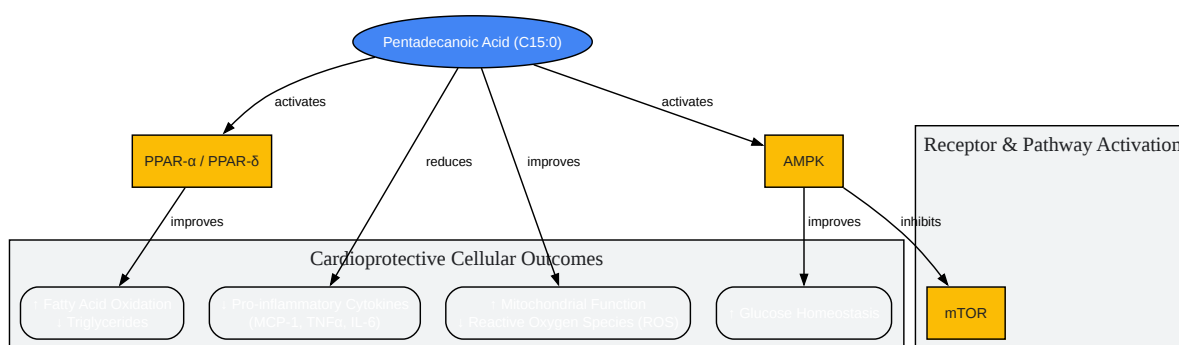
Application Notes for Pentadecanoic Acid (C15:0)

Proposed Mechanism of Action

Pentadecanoic acid (C15:0) is an exogenous odd-chain saturated fatty acid primarily obtained from dietary sources like dairy fat.[6] Its cardioprotective effects are attributed to its pleiotropic activities, including the activation of key metabolic regulators and inhibition of inflammatory pathways.[7][8]

- **PPAR Agonism:** C15:0 is a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR- α) and delta (PPAR- δ), which are critical regulators of lipid metabolism and inflammation.[8]
- **AMPK Activation & mTOR Inhibition:** C15:0 activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (mTOR).[7][9] This signaling axis is a core component of longevity pathways and plays a crucial role in maintaining metabolic homeostasis.
- **Anti-Inflammatory Effects:** In vitro studies demonstrate that C15:0 reduces the expression of multiple pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF α).[6][10]
- **Mitochondrial Function:** C15:0 has been shown to repair mitochondrial function and reduce the production of reactive oxygen species (ROS).[6]

The diagram below illustrates these interconnected pathways.



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Caption: Proposed cardioprotective signaling pathways of Pentadecanoic Acid (C15:0).

Summary of Key Research Findings

Research findings consistently support a beneficial role for C15:0 in cardiovascular health.

- **Observational Studies:** Large prospective human cohort studies consistently show that higher circulating levels of C15:0 are associated with a lower risk of developing cardiovascular disease, heart failure, hypertension, and type 2 diabetes.[1][2][10]
- **In Vitro Studies:** Experiments using primary human cell systems mimicking various disease states show C15:0 has broad anti-inflammatory and anti-fibrotic activities at physiologically relevant concentrations (e.g., 17 μM) and is non-cytotoxic.[1][11]
- **In Vivo Animal Studies:** In animal models of metabolic disease, dietary supplementation with C15:0 has been shown to lower glucose, total cholesterol, and triglycerides, reduce pro-inflammatory cytokines, and attenuate liver fibrosis.[10]

Data Presentation: Quantitative Findings

The following tables summarize key quantitative data from relevant studies.

Table 1: Observational Studies on Circulating C15:0 and Cardiovascular Risk

Outcome	Population / Study	Key Finding	Reference
Hypertension	NHANES (n=4,775)	An increase in serum C15:0% was associated with lower odds of prevalent hypertension (OR = 0.78, 95% CI: 0.66–0.93).	[2]
Cardiovascular Disease	Multi-cohort analysis	Higher circulating C15:0 was associated with a lower risk of incident CVD in a linear dose-response manner.	[6]
Heart Failure	Prospective cohort studies	Higher C15:0 blood concentrations are linked to a lower risk of developing heart failure.	[1][10]

| All-Cause Mortality | Prospective cohort study | A U-shaped association was observed, with the lowest risk of mortality at circulating C15:0 concentrations of 0.2 to 0.3% of total fatty acids. [[6] |

Table 2: In Vitro Effects of C15:0 on Cardiovascular-Relevant Biomarkers

Cell System	Biomarker	Effect at Optimal Dose (17 µM)	Relevance	Reference
HUVEC + Cytokines (3C System)	MCP-1	Decreased	Chronic Inflammation, CVD	[10]
HUVEC + Cytokines (3C System)	HLA-DR	Decreased	Chronic Inflammation, CVD	[12]
PBMC + HUVEC (LPS System)	VEGFR2	Decreased	Angiogenesis, Inflammation	[7]
PBMC + HUVEC (SAg System)	T-cell Proliferation	Decreased	Autoimmune Disease, Inflammation	[7]

| Coronary Artery Smooth Muscle | Proliferation | Decreased | Atherosclerosis |[1] |

HUVEC: Human Umbilical Vein Endothelial Cells; PBMC: Peripheral Blood Mononuclear Cells; MCP-1: Monocyte Chemoattractant Protein-1; HLA-DR: Human Leukocyte Antigen – DR Isotype; VEGFR2: Vascular Endothelial Growth Factor Receptor 2.

Table 3: In Vivo (Animal Model) Effects of C15:0 Supplementation

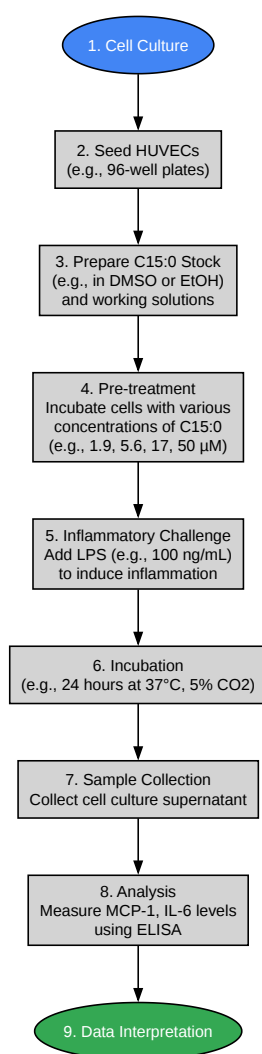
Animal Model	Duration	Key Findings	Reference
High-fat diet-induced obese mice	12 weeks	Lower glucose, total cholesterol, and body weight gain compared to controls.	[10]
Model of nonalcoholic fatty liver disease	12 weeks	Lowered inflammation, cholesterol, and triglycerides; attenuated anemia and liver fibrosis.	[10]

| ApoE^{-/-}/Ldlr^{-/-} mice (Atherosclerosis) | 12 weeks | (Studied with branched-chain FAs, but provides a model) Reduced hyperlipidemia, particularly triglycerides. |[13] |

Experimental Protocols

Protocol 1: In Vitro Assessment of C15:0 on Human Endothelial Cells

This protocol describes a method to assess the anti-inflammatory effects of C15:0 on human umbilical vein endothelial cells (HUVECs) stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS).



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Caption: Experimental workflow for testing the anti-inflammatory effects of C15:0 in vitro.

Methodology:

- **Cell Culture:** Culture HUVECs in appropriate endothelial growth medium at 37°C and 5% CO₂. Use cells at early passages (P2-P5) to maintain physiological responses.
- **Seeding:** Seed HUVECs into 96-well plates at a density that ensures they reach ~90% confluency on the day of the experiment.
- **C15:0 Preparation:** Prepare a sterile stock solution of Pentadecanoic acid (e.g., 100 mM in ethanol). From this stock, prepare serial dilutions in culture medium to achieve final desired

concentrations (e.g., 1.9, 5.6, 17, 50 μ M). Include a vehicle control (medium with the same final concentration of ethanol).

- Pre-treatment: Remove old medium from cells and add the C15:0 working solutions or vehicle control. Incubate for 1-2 hours.
- Inflammatory Stimulation: Add LPS (or another stimulus like TNF α) directly to the wells to achieve the final desired concentration (e.g., 100 ng/mL).
- Incubation: Return the plate to the incubator for 18-24 hours.
- Supernatant Collection: Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis.
- Analysis: Quantify the concentration of inflammatory markers like MCP-1 and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
- Data Interpretation: Compare cytokine levels in C15:0-treated wells to the LPS-only control to determine the dose-dependent inhibitory effect of C15:0.

Protocol 2: In Vivo Assessment in a Mouse Model of Atherosclerosis

This protocol outlines a study to evaluate the effect of C15:0 supplementation on the development of atherosclerosis in ApoE^{-/-}/Ldlr^{-/-} double knockout mice, a model that spontaneously develops hyperlipidemia and atherosclerotic plaques.[\[13\]](#)

Methodology:

- Animal Model: Use male ApoE^{-/-}/Ldlr^{-/-} mice, aged 8-10 weeks. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Diet Formulation:

- Control Diet: Prepare a standard chow or a Western-type diet (high-fat, high-cholesterol) as the control.
- C15:0 Diet: Prepare the same base diet supplemented with pure Pentadecanoic acid. A typical dose might be 0.5-1.0 g/kg of diet. Ensure the C15:0 is thoroughly mixed for homogeneity.
- Experimental Groups: Randomly divide mice into two groups (n=10-15 per group):
 - Group 1: Control Diet
 - Group 2: C15:0 Supplemented Diet
- Study Duration: Feed the mice their respective diets for 12-16 weeks. Monitor body weight and food intake weekly.
- Blood Collection & Analysis: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study.
 - Separate plasma and store at -80°C.
 - Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using commercial enzymatic kits.
 - Analyze plasma for inflammatory markers (e.g., MCP-1) using ELISA.
- Tissue Harvesting and Analysis: At the end of the study, euthanize mice and perfuse the vascular system with saline.
 - Harvest the aorta from the arch to the iliac bifurcation.
 - En Face Analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area as a percentage of the total aortic surface area using imaging software.
 - Histological Analysis: Embed the aortic root in OCT compound for cryosectioning. Stain sections with Oil Red O (for lipids) and Masson's trichrome (for collagen/fibrosis). Quantify plaque size and composition.

Protocol 3: Quantification of C15:0 in Plasma by GC-MS

This protocol provides a standard method for extracting and quantifying total C15:0 (free and esterified) from plasma using gas chromatography-mass spectrometry (GC-MS).[\[14\]](#)[\[15\]](#)

Methodology:

- Internal Standard Preparation: Prepare a stock solution of a deuterated C15:0 internal standard (e.g., Pentadecanoic Acid-d3) in ethanol. This is critical for accurate quantification.
[\[16\]](#)
- Sample Preparation & Lipid Extraction:
 - To 100 µL of plasma in a glass tube, add 100 µL of the deuterated internal standard.
 - Add 1 mL of chloroform and 2 mL of methanol (containing an antioxidant like BHT). Vortex for 5-10 minutes. This is a modified Bligh and Dyer extraction.[\[15\]](#)
 - Add another 1 mL of chloroform and 1 mL of 1.0% EDTA solution to induce phase separation. Vortex for 2 minutes.
 - Centrifuge at ~2000 x g for 10 minutes.
 - Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
- Saponification (to release esterified FAs):
 - Dry the collected organic phase under a stream of nitrogen.
 - Add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to hydrolyze the fatty acid esters.
- Derivatization to FAMES (Fatty Acid Methyl Esters):
 - After cooling, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 80°C for 5 minutes. This reaction methylates the free fatty acids, making them volatile for GC analysis.

- Cool the sample and add 1 mL of hexane and 1 mL of water. Vortex and centrifuge to separate phases.
- Collect the upper hexane layer containing the FAMES.
- GC-MS Analysis:
 - Injection: Inject 1 μ L of the hexane extract into the GC-MS system.
 - GC Column: Use a polar capillary column suitable for FAME separation (e.g., a DB-23 or similar).
 - Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250°C) to elute all FAMES.
 - MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to specifically detect the characteristic ions for C15:0-methyl ester and its deuterated internal standard.
- Quantification:
 - Prepare a standard curve using known concentrations of non-labeled C15:0 standard mixed with a fixed amount of the deuterated internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area for both the standards and the samples.
 - Determine the concentration of C15:0 in the plasma samples by interpolating their peak area ratios on the standard curve.

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